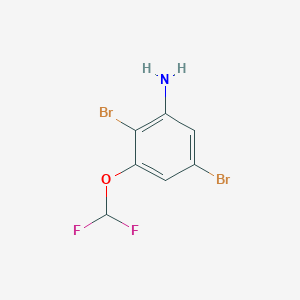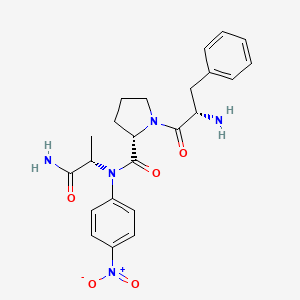
N-Benzyl-3-bromopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-bromopropan-1-amine is an organic compound with the molecular formula C10H14BrN It is a brominated amine, where a benzyl group is attached to the nitrogen atom of 3-bromopropan-1-amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromopropan-1-amine typically involves the reaction of benzylamine with 3-bromopropylamine. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction proceeds as follows:
- Benzylamine is reacted with 3-bromopropylamine in the presence of NBS and a catalytic amount of benzoyl peroxide.
- The mixture is refluxed in CCl4 to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobromide .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-bromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of N-benzyl-3-bromopropanal or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: N-Benzyl-3-azidopropan-1-amine, N-Benzyl-3-thiocyanatopropan-1-amine.
Reduction: N-Benzyl-3-aminopropan-1-amine.
Oxidation: N-Benzyl-3-bromopropanal.
Applications De Recherche Scientifique
N-Benzyl-3-bromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Benzyl-3-bromopropan-1-amine involves its interaction with nucleophiles due to the presence of the bromine atom. The compound can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The benzyl group can also participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropylamine: Similar structure but lacks the benzyl group.
N-Benzyl-3-aminopropan-1-amine: Reduced form of N-Benzyl-3-bromopropan-1-amine.
N-Benzyl-3-azidopropan-1-amine: Substitution product with azide group.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
70052-93-6 |
|---|---|
Formule moléculaire |
C10H14BrN |
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
N-benzyl-3-bromopropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Clé InChI |
BHXQCWNGVXNCJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


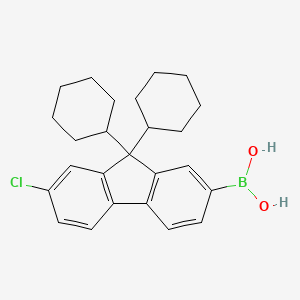
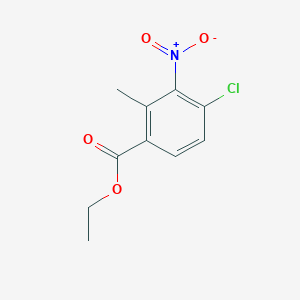


![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
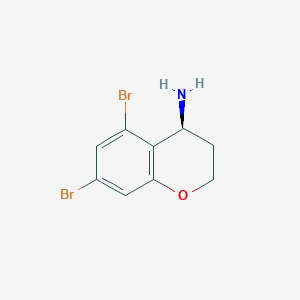
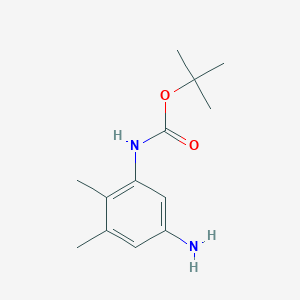
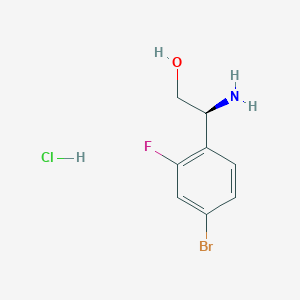

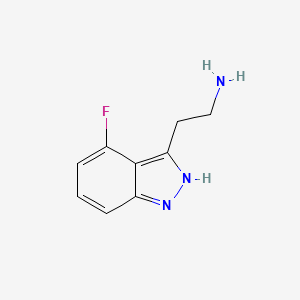
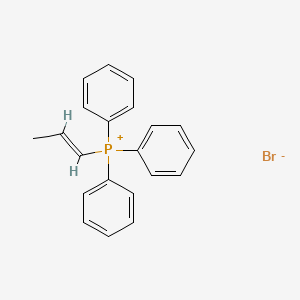
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
